2-(Hydroxymethyl)anthracene

概要

説明

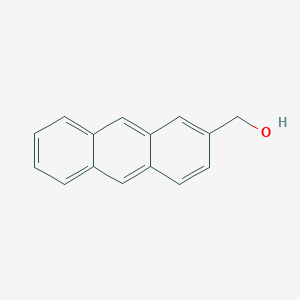

2-(Hydroxymethyl)anthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)anthracene typically involves the reaction of anthracene with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the second position of the anthracene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 2-(Hydroxymethyl)anthracene undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form 2-anthracenemethanol or further to 2-anthracenecarboxylic acid.

Reduction: The compound can be reduced to form 2-(methyl)anthracene.

Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products:

Oxidation: 2-Anthracenemethanol, 2-Anthracenecarboxylic acid.

Reduction: 2-(Methyl)anthracene.

Substitution: Various halogenated or nitrated anthracene derivatives.

科学的研究の応用

Scientific Research Applications

- Synthesis of Derivatives : 2-(Hydroxymethyl)anthracene is used in the synthesis of curcumin derivatives with anti-inflammatory properties . For example, 4-((9,10-dioxo-9,10-dihydroanthracen-2-yl)methoxy)-4-oxobutanoic acid, a derivative of this compound, is synthesized via a reaction involving this compound-9,10-dione .

- OLEDs and OFETs : Anthracene derivatives are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . While this compound isn't explicitly mentioned, its structure could be modified for such applications .

- Biological Activities : Anthracene derivatives exhibit biological activities, such as antimicrobial and anti-inflammatory effects . Anthraquinone derivatives, a class of anthracenes, have demonstrated antimicrobial and anti-inflammatory activity .

Synthesis Methods for Anthracene Derivatives

Recent research has detailed several methods for synthesizing substituted anthracenes, which could potentially be adapted for this compound :

- Cobalt-Catalyzed Cyclotrimerization : A method using CpCo(CO)2 as a catalyst involves the cyclotrimerization of bis(propargyl)benzenes and bis(trimethylsilyl)acetylene to produce TMS-substituted cyclotrimerization products . Halodesilylation of these products introduces chlorine, bromine, or iodine substituents, followed by oxidation/aromatization using DDQ to obtain di- and tetrahaloanthracenes .

- Palladium(II)-Catalyzed Tandem Transformation : This strategy involves a palladium(II)-catalyzed tandem transformation with diphenyl carboxylic acids and acrylates, including carboxyl-directed C–H alkenylation, secondary C–H activation, intramolecular C–C-bond formation, and decarboxylative aromatization .

- One-Pot Synthesis : A one-pot synthesis of substituted anthracenes involves veratrole and phthalaldehyde in the presence of Bi(OTf)3 to obtain substituted anthracene derivatives .

Phototoxicity Studies

Anthracene and its derivatives have been studied for their phototoxic properties . These studies investigate how anthracene photosensitizes the production of reactive oxygen species (ROS) and causes DNA damage under specific conditions .

- UV-Visible Spectroscopy : UV-Vis spectroscopy is used to study the photoinduced degradation of 9-aminomethylanthracene and its interactions with DNA .

Anti-inflammatory Applications

Anthracene derivatives, particularly curcumin derivatives synthesized using this compound, have shown anti-inflammatory activities . These compounds modulate IL-6 production and exhibit activity against PGE2 synthesis .

Metabolism of Anthracene

作用機序

The mechanism by which 2-(Hydroxymethyl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs ultraviolet light and emits fluorescence, making it useful in various photophysical applications. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.

類似化合物との比較

- 2-Anthracenemethanol

- 2-Anthracenecarboxylic acid

- 9-Anthracenemethanol

- 1,8-Bis(hydroxymethyl)anthracene

Comparison: 2-(Hydroxymethyl)anthracene is unique due to the specific position of the hydroxymethyl group on the anthracene ring, which influences its photophysical properties and reactivity. Compared to 9-anthracenemethanol, for example, this compound exhibits different fluorescence characteristics and reactivity patterns due to the positional isomerism. This uniqueness makes it valuable in specific applications where these properties are advantageous.

生物活性

2-(Hydroxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

This compound can be synthesized through various chemical reactions involving anthracene derivatives. Its structure allows for modifications that enhance its biological activity. The hydroxymethyl group is particularly significant as it can undergo oxidation to form carboxylic acids or be involved in nucleophilic substitution reactions, which can create more reactive compounds.

The biological activity of this compound primarily involves its interaction with cellular proteins and pathways. Key mechanisms include:

- Inhibition of Cellular Proteins : The compound inhibits essential proteins involved in cell growth and proliferation, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Studies have indicated that derivatives of anthracene exhibit antimicrobial properties against various bacterial strains .

- Neuroprotective Effects : Recent research suggests that this compound may protect against neurodegenerative diseases by stabilizing mitochondrial functions and preventing neuronal loss .

Research Findings

Numerous studies have explored the biological activities of this compound and its derivatives. Below are some significant findings:

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly by inducing apoptosis through the modulation of apoptotic pathways.

- Antimicrobial Properties : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Activity : A study highlighted that anthraquinone derivatives, including this compound, could prevent the aggregation of toxic proteins associated with Alzheimer's disease, thus offering potential therapeutic benefits for neurodegenerative disorders .

Data Table of Biological Activities

Case Studies

- Cancer Cell Studies : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. This suggests its potential as an anticancer agent.

- Neuroprotection in Animal Models : Research involving transgenic mouse models for Alzheimer's demonstrated that administration of anthraquinone derivatives resulted in decreased levels of amyloid-beta plaques and reduced neuronal loss, indicating neuroprotective properties .

特性

IUPAC Name |

anthracen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360908 | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22863-82-7 | |

| Record name | 2-Anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antitumor mechanisms of digiferruginol?

A1: While the exact mechanisms are still under investigation, the research paper highlights that digiferruginol exhibited potent antitumor activity against murine leukemia P-388 cells in vitro []. This suggests that the compound may interfere with cell proliferation, induce apoptosis (programmed cell death), or modulate signaling pathways crucial for cancer cell survival. Further research is needed to elucidate the precise molecular targets and downstream effects of digiferruginol in various cancer cell lines and in vivo models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。